molecular formula C30H26N2O3S B5033265 [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone

[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone

Cat. No.: B5033265
M. Wt: 494.6 g/mol
InChI Key: WWIQYXAQNMDTII-UHFFFAOYSA-N
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Description

[3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, methoxyphenyl, and dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone typically involves multi-step organic reactions. The key steps include:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chloropyridine derivatives.

    Substitution Reactions: Introduction of the methoxyphenyl and dimethylphenyl groups can be carried out through nucleophilic aromatic substitution reactions.

    Amination: The amino group is introduced via amination reactions, often using reagents like ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone-like structures.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, its potential therapeutic effects are explored, particularly in areas such as anti-inflammatory or anticancer research.

Industry

Industrially, it could be used in the synthesis of advanced materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity, affecting cellular signaling pathways.

    Pathway Interference: The compound might interfere with key biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium Chloride: A compound with antimicrobial properties.

    Domiphen Bromide: Known for its use as a disinfectant and antiseptic.

Uniqueness

What sets [3-Amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone apart is its unique combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

[3-amino-4,6-bis(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]-(2,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3S/c1-17-5-14-23(18(2)15-17)28(33)29-27(31)26-24(19-6-10-21(34-3)11-7-19)16-25(32-30(26)36-29)20-8-12-22(35-4)13-9-20/h5-16H,31H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIQYXAQNMDTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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